4-Cyclopropyl-2-fluorobenzenesulfonyl chloride

Description

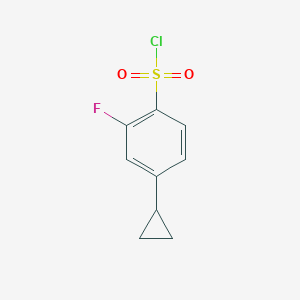

4-Cyclopropyl-2-fluorobenzenesulfonyl chloride (CAS 167404-32-2) is a substituted benzenesulfonyl chloride characterized by a cyclopropyl group at the 4-position and a fluorine atom at the 2-position of the aromatic ring. The sulfonyl chloride (-SO₂Cl) functional group at the 1-position renders it highly reactive, making it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its molecular structure combines steric bulk (cyclopropyl) and electronic modulation (fluorine), which influence its reactivity and applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

4-cyclopropyl-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2S/c10-14(12,13)9-4-3-7(5-8(9)11)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYYTFLCBIPQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride typically involves the chlorination of 4-cyclopropyl-2-fluorobenzenesulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Electrophilic Aromatic Substitution: The presence of the electron-withdrawing sulfonyl chloride group makes the benzene ring less reactive towards electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include primary and secondary amines, alcohols, and thiols.

Electrophilic Aromatic Substitution: Due to the deactivating nature of the sulfonyl chloride group, these reactions require strong electrophiles and harsh conditions.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate serves as a valuable building block in the synthesis of novel pharmaceuticals. Its derivatives can be designed to enhance bioavailability, binding affinity, and metabolic stability. Research indicates that compounds with trifluoromethyl substitutions often exhibit improved pharmacological profiles, making them candidates for further development in drug discovery.

2. Biological Activity:

Preliminary studies suggest that this compound exhibits potential antimicrobial and antifungal activities. The trifluoromethyl group may enhance interactions with biological targets such as enzymes and receptors, leading to significant biological effects. Ongoing investigations are focused on elucidating its full pharmacological profile, including anti-inflammatory and anticancer properties.

Organic Synthesis Applications

1. Synthesis of Complex Molecules:

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate is utilized in organic synthesis as an intermediate for constructing complex organic molecules. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. The following table summarizes some common reactions involving this compound:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Acidic or basic conditions |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Amines, Thiols | Basic conditions |

2. Material Science:

The unique properties of ethyl 6-(trifluoromethyl)piperidine-3-carboxylate make it a candidate for applications in material science, particularly in the development of advanced materials with specific chemical characteristics.

Case Studies

1. Interaction Studies:

Research has demonstrated that compounds with trifluoromethyl substitutions show altered interactions with biological receptors and enzymes. A study highlighted the binding affinity of ethyl 6-(trifluoromethyl)piperidine-3-carboxylate with specific targets, indicating its potential as a lead compound for therapeutic applications .

2. Synthesis Pathways:

Various synthetic pathways have been explored to produce ethyl 6-(trifluoromethyl)piperidine-3-carboxylate efficiently. These methods focus on optimizing reaction conditions to achieve high yields and purity of the product, which is crucial for subsequent applications in research and industry .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. This reactivity is attributed to the electron-withdrawing nature of the sulfonyl chloride group, which increases the electrophilicity of the carbon atom attached to the chlorine atom .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Benzenesulfonyl Chlorides

The reactivity and physicochemical properties of 4-cyclopropyl-2-fluorobenzenesulfonyl chloride can be contextualized by comparing it with two structurally related compounds: 5-chloro-2,4-difluorobenzenesulfonyl chloride (CAS 2905-21-7) and 2-fluorobenzenesulfonyl chloride (CAS 54997-90-9).

Structural and Substituent Differences

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula* | Key Structural Features |

|---|---|---|---|---|

| This compound | 167404-32-2 | Cyclopropyl (4), F (2), -SO₂Cl (1) | C₉H₈ClFO₂S | Bulky cyclopropyl group; moderate steric hindrance |

| 5-Chloro-2,4-difluorobenzenesulfonyl chloride | 2905-21-7 | Cl (5), F (2, 4), -SO₂Cl (1) | C₆H₂Cl₂F₂O₂S | Three electronegative substituents; high electron-withdrawing effects |

| 2-Fluorobenzenesulfonyl chloride | 54997-90-9 | F (2), -SO₂Cl (1) | C₆H₄ClFO₂S | Minimal steric hindrance; single fluorine substituent |

*Molecular formulas are calculated based on substituent positions.

Electronic and Steric Effects

- However, its electron-donating nature (via conjugation) may counterbalance the electron-withdrawing effect of the fluorine at position 2, resulting in moderate reactivity . Applications: Suited for synthesizing sterically demanding sulfonamides in drug discovery (e.g., protease inhibitors).

5-Chloro-2,4-difluorobenzenesulfonyl chloride :

- The trifunctional substitution (Cl, F, F) creates a strong electron-withdrawing environment , enhancing the electrophilicity of the sulfonyl chloride group. This compound is likely more reactive in nucleophilic substitutions than the cyclopropyl analog .

- Applications: Used in high-yield reactions requiring rapid sulfonylation, such as polymer crosslinking agents.

2-Fluorobenzenesulfonyl chloride :

- The single fluorine substituent provides minimal steric or electronic perturbation, making this compound a baseline for reactivity comparisons . Its sulfonyl chloride group is less activated than the difluoro or cyclopropyl analogs .

- Applications: Common intermediate in small-molecule derivatization for agrochemicals.

Biological Activity

4-Cyclopropyl-2-fluorobenzenesulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C9H8ClF O2S

- CAS Number : 2168418-36-6

- Structure : The compound features a cyclopropyl group attached to a fluorobenzenesulfonyl moiety, which is integral to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its role as an electrophilic reagent, which can interact with nucleophilic sites in proteins, particularly cysteine residues. This interaction can lead to the inhibition of specific kinases involved in cellular signaling pathways.

Target Proteins

- Kinases : The compound has been identified as a potential inhibitor of various kinases, including ZAK (Zink kinase), which plays a role in cell growth and apoptosis regulation .

- Inflammatory Pathways : It may also inhibit enzymes involved in inflammatory responses, thus suggesting potential anti-inflammatory properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can suppress the proliferation of cancer cells by inhibiting kinase activity, leading to reduced cell growth and increased apoptosis.

- Anti-inflammatory Effects : The compound's ability to inhibit specific enzymes suggests it may be useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential therapeutic applications of this compound:

-

Inhibition of ZAK Kinase :

- A study demonstrated that this compound effectively inhibits ZAK kinase activity, leading to downstream effects on cell signaling pathways associated with cancer progression.

-

Anti-inflammatory Applications :

- Research has indicated that the compound can modulate inflammatory responses by targeting specific enzymes involved in these pathways. This suggests its potential use in developing treatments for conditions like arthritis or other inflammatory disorders.

- Chemical Biology Applications :

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| Anticancer | Inhibition of ZAK kinase | Cancer therapy |

| Anti-inflammatory | Inhibition of inflammatory enzymes | Treatment of inflammatory diseases |

| Chemical biology probe | Electrophilic interaction with proteins | Research tool for protein studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.